An In-depth Technical Guide on the Chemical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE
An In-depth Technical Guide on the Chemical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of methyl 3-(thien-2-yl)acrylate. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical and Physical Properties
Methyl 3-(thien-2-yl)acrylate, also known as methyl (E)-3-thiophen-2-ylprop-2-enoate, is a thiophene-containing α,β-unsaturated ester.[1] Its chemical structure combines a thiophene ring, a known pharmacophore, with a reactive acrylate moiety, making it a valuable building block in organic synthesis.
Identifiers and Descriptors
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [1] |
| Molecular Formula | C₈H₈O₂S | [1] |
| CAS Numbers | 20883-96-9, 57502-38-2 | [1] |
| Synonyms | Methyl 3-(2-thienyl)acrylate, Methyl (E)-3-(thiophen-2-yl)acrylate, 2-Propenoic acid, 3-(2-thienyl)-, methyl ester | [1] |
| InChI | InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | [1] |
| InChIKey | HKVOGMDMMCLQFJ-SNAWJCMRSA-N | [1] |
| SMILES | COC(=O)/C=C/C1=CC=CS1 | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 168.21 g/mol | [1] |
| Melting Point | 48-49 °C | |
| Boiling Point | 260.8±15.0 °C (Predicted) | |
| Density | 1.202±0.06 g/cm³ (Predicted) | |
| XLogP3 | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 54.5 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 3-(thien-2-yl)acrylate.
| Technique | Data | Reference |
| ¹³C NMR | Instrument: Bruker AM-270 | [1] |
| GC-MS | Source of Spectrum: F-69-167-5a | [1] |
Experimental Protocols
The synthesis of methyl 3-(thien-2-yl)acrylate can be achieved through various synthetic routes. The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond.
Synthesis via One-Pot Aqueous Wittig Reaction
This protocol describes a one-pot aqueous Wittig reaction for the synthesis of methyl 3-(thien-2-yl)acrylate from 2-thiophenecarboxaldehyde and methyl bromoacetate.
Materials:
-
2-Thiophenecarboxaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
13 x 100 mm test tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate to the test tube. Stir the resulting suspension vigorously for 1 minute.
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To the stirred suspension, add methyl bromoacetate (1.6 mmol, 1.6 equiv.) followed by 2-thiophenecarboxaldehyde (1.0 mmol, 1.0 equiv.).
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Transfer the quenched reaction mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate in vacuo to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain pure methyl 3-(thien-2-yl)acrylate.
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of methyl 3-(thien-2-yl)acrylate are limited, structurally similar compounds, such as 3-aryl-2-(2-thienyl)acrylonitriles, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4][5]
Putative Mechanism of Action: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][4][6]
Inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can prevent this autophosphorylation, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[3] Given the structural similarities, it is plausible that methyl 3-(thien-2-yl)acrylate could exert anti-angiogenic effects through the inhibition of VEGFR-2 signaling.
Safety and Handling
Methyl 3-(thien-2-yl)acrylate is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 3-(thien-2-yl)acrylate is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis can be readily achieved through established organic chemistry reactions such as the Wittig reaction. Based on the biological activity of structurally related compounds, methyl 3-(thien-2-yl)acrylate holds potential as a modulator of key signaling pathways, such as the VEGFR-2 cascade, which are implicated in angiogenesis and cancer progression. Further investigation into the biological effects and mechanism of action of this compound is warranted to explore its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
